4-(4-Chlorophenoxy)benzaldehyde oxime
Overview
Description
4-(4-Chlorophenoxy)benzaldehyde oxime is a chemical compound with the molecular formula C13H10ClNO2 It is characterized by the presence of a chlorophenoxy group attached to a benzaldehyde oxime structure
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(4-Chlorophenoxy)benzaldehyde oxime can be synthesized through the condensation of 4-(4-chlorophenoxy)benzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically takes place in an aqueous or alcoholic medium under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity through the use of advanced purification techniques and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenoxy)benzaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine using reducing agents such as sodium borohydride.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Chlorophenoxy)benzaldehyde oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenoxy)benzaldehyde oxime involves its interaction with specific molecular targets, leading to various chemical transformations. For example, in reduction reactions, the oxime group is converted to an amine through the transfer of electrons from the reducing agent. The exact pathways and molecular targets can vary depending on the specific reaction and conditions.
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenoxy)benzaldehyde oxime: Similar structure but with a bromine atom instead of chlorine.
4-(4-Methoxyphenoxy)benzaldehyde oxime: Contains a methoxy group instead of chlorine.
4-(4-Nitrophenoxy)benzaldehyde oxime: Contains a nitro group instead of chlorine.
Uniqueness
4-(4-Chlorophenoxy)benzaldehyde oxime is unique due to the presence of the chlorophenoxy group, which imparts distinct chemical properties such as reactivity and stability. This makes it suitable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
(NE)-N-[[4-(4-chlorophenoxy)phenyl]methylidene]hydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c14-11-3-7-13(8-4-11)17-12-5-1-10(2-6-12)9-15-16/h1-9,16H/b15-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLAAMNHYXQWXPI-OQLLNIDSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NO)OC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/O)OC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.